molecular formula C23H30N2O5 B252785 3,4,5-triethoxy-N-[2-(4-morpholinyl)phenyl]benzamide

3,4,5-triethoxy-N-[2-(4-morpholinyl)phenyl]benzamide

Cat. No.: B252785
M. Wt: 414.5 g/mol
InChI Key: HENAASCXZJDLLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4,5-triethoxy-N-[2-(4-morpholinyl)phenyl]benzamide, also known as TEMPO, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is a benzamide derivative that has been synthesized using various methods. TEMPO has been found to have a unique mechanism of action and biochemical and physiological effects, which make it a promising compound in scientific research.

Mechanism of Action

3,4,5-triethoxy-N-[2-(4-morpholinyl)phenyl]benzamide's mechanism of action involves the inhibition of the release of glutamate and the production of pro-inflammatory cytokines. It achieves this by inhibiting the activity of enzymes involved in these processes. This compound has also been found to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects, including the inhibition of glutamate release, the inhibition of pro-inflammatory cytokine production, and antioxidant properties. It has also been found to have potential as an anti-cancer agent due to its ability to induce apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using 3,4,5-triethoxy-N-[2-(4-morpholinyl)phenyl]benzamide in lab experiments is its ability to inhibit the release of glutamate, which can cause damage to neurons. This compound's ability to inhibit pro-inflammatory cytokine production also makes it a promising compound in the field of inflammation research. However, one limitation of this compound is its low solubility in water, which may limit its use in certain experiments.

Future Directions

There are several future directions for 3,4,5-triethoxy-N-[2-(4-morpholinyl)phenyl]benzamide research, including its potential use as a neuroprotective agent in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. This compound's anti-inflammatory properties also make it a promising compound in the field of inflammation research. Further research is needed to fully understand the mechanisms of action of this compound and its potential applications in scientific research.

Synthesis Methods

3,4,5-triethoxy-N-[2-(4-morpholinyl)phenyl]benzamide can be synthesized using various methods, including the reaction of 4-morpholinylphenylamine with 3,4,5-triethoxybenzoyl chloride in the presence of a base. Another method involves the reaction of 4-morpholinylphenylamine with 3,4,5-triethoxybenzoic acid in the presence of a coupling agent. The purity of this compound can be increased using column chromatography or recrystallization.

Scientific Research Applications

3,4,5-triethoxy-N-[2-(4-morpholinyl)phenyl]benzamide has been used in various scientific research studies, including in the field of neuroscience. It has been found to have potential as a neuroprotective agent due to its ability to inhibit the release of glutamate, which is a neurotransmitter that can cause damage to neurons. This compound has also been found to have potential as an anti-inflammatory agent due to its ability to inhibit the production of pro-inflammatory cytokines.

Properties

Molecular Formula

C23H30N2O5

Molecular Weight

414.5 g/mol

IUPAC Name

3,4,5-triethoxy-N-(2-morpholin-4-ylphenyl)benzamide

InChI

InChI=1S/C23H30N2O5/c1-4-28-20-15-17(16-21(29-5-2)22(20)30-6-3)23(26)24-18-9-7-8-10-19(18)25-11-13-27-14-12-25/h7-10,15-16H,4-6,11-14H2,1-3H3,(H,24,26)

InChI Key

HENAASCXZJDLLZ-UHFFFAOYSA-N

SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=CC=CC=C2N3CCOCC3

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=CC=CC=C2N3CCOCC3

Origin of Product

United States

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